molecular formula C11H12N2O2 B13202626 6,7-Dimethoxyisoquinolin-5-amine

6,7-Dimethoxyisoquinolin-5-amine

Cat. No.: B13202626
M. Wt: 204.22 g/mol
InChI Key: IQCCHANVHUPATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxyisoquinolin-5-amine is a chemically versatile intermediate designed for research and development, particularly in medicinal chemistry and drug discovery. The 6,7-dimethoxy substitution pattern on the isoquinoline core is a privileged structure in medicinal chemistry, known for contributing to significant biological activity. This scaffold is found in compounds investigated for a range of therapeutic applications, including antibacterial agents that target the bacterial cell division protein FtsZ , anticancer treatments that show in vivo efficacy against hepatocellular carcinoma and colon carcinogenesis , and anticonvulsant agents studied in models of epilepsy . The presence of the 5-amine group provides a reactive handle for further synthetic modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This compound is offered "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6,7-dimethoxyisoquinolin-5-amine

InChI

InChI=1S/C11H12N2O2/c1-14-9-5-7-6-13-4-3-8(7)10(12)11(9)15-2/h3-6H,12H2,1-2H3

InChI Key

IQCCHANVHUPATE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=CN=CC2=C1)N)OC

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 6,7 Dimethoxyisoquinoline Compounds

Functionalization and Modification of 6,7-Dimethoxyisoquinoline (B95607) Analogs

Diversification via Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The functionalization of the 6,7-dimethoxyisoquinoline core is frequently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominently utilized method. This reaction creates carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. nih.govnih.gov The versatility, mild reaction conditions, and high tolerance for various functional groups make it an indispensable tool for derivatizing the isoquinoline (B145761) scaffold. nih.gov

In the synthesis of 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives, the Suzuki-Miyaura reaction serves as a key step. nih.gov The process typically begins with the conversion of a hydroxyl group at the C-3 position of the isoquinoline ring into a triflate (OTf), which is an excellent leaving group for palladium-catalyzed coupling. This triflated intermediate is then reacted with an appropriately substituted arylboronic acid. nih.gov The selection of the palladium catalyst and ligands is crucial for the reaction's efficiency. Systems involving palladium(II) acetate (B1210297) (Pd(OAc)₂) and a bulky, electron-rich phosphine (B1218219) ligand like XPhos are commonly employed to facilitate the catalytic cycle, which involves oxidative addition, transmetallation, and reductive elimination. nih.gov

The reaction conditions are carefully optimized to maximize yield. This includes the choice of base, such as potassium carbonate (K₂CO₃), and the solvent system, which is often a mixture of an organic solvent like dioxane or acetonitrile (B52724) (ACN) and water. nih.gov Microwave irradiation has also been explored to accelerate these reactions, often leading to higher yields in shorter time frames. nih.gov

A key advantage of this methodology is its modularity. By varying the boronic acid partner, a wide array of substituents can be introduced at specific positions on the isoquinoline ring, enabling the creation of diverse chemical libraries for applications such as drug discovery. nih.govresearchgate.net For instance, a versatile intermediate like 6,7-dimethoxy-3-(3-hydroxyphenyl)-1-methylisoquinoline can be synthesized and subsequently used in a second Suzuki coupling to introduce further diversity. nih.gov

Table 1: Example of Suzuki-Miyaura Coupling for 3-Phenyl-6,7-dimethoxyisoquinoline Synthesis nih.gov

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventConditionsProduct
6,7-Dimethoxy-1-methyl-3-triflyloxyisoquinoline[1,1'-Biphenyl]-3-ylboronic acidPd(OAc)₂, XPhosK₂CO₃Dioxane/H₂O102 °C3-([1,1'-Biphenyl]-3-yl)-6,7-dimethoxy-1-methylisoquinoline
6,7-Dimethoxy-1-methyl-3-triflyloxyisoquinoline3-(t-Butyl)phenylboronic acidPd(OAc)₂, XPhosK₂CO₃Dioxane/H₂O102 °C3-(3-(tert-Butyl)phenyl)-6,7-dimethoxy-1-methylisoquinoline
Triflate of 6,7,8-trimethoxy-3-hydroxy-1-methylisoquinoline2-Benzyloxy-3,4-dimethoxyphenylboronic acidPd(OAc)₂, XPhosK₂CO₃ACN/H₂O90 °C3-(2-Benzyloxy-3,4-dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline

Diastereoselective and Enantioselective Synthetic Approaches for Isoquinoline Derivatives

The synthesis of specific stereoisomers of isoquinoline derivatives is critical, particularly for pharmaceutical applications where biological activity is often dependent on the precise three-dimensional arrangement of atoms. Consequently, significant research has been dedicated to developing diastereoselective and enantioselective synthetic methods. rsc.orgmdpi.com

Diastereoselective Synthesis: A notable strategy for diastereoselective synthesis involves the use of chiral auxiliaries. mdpi.com For example, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, an important arylglycine derivative, has been achieved through a method combining the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com In this approach, a chiral auxiliary, such as (R)-phenylglycinol, is incorporated into the molecule. The stereocenter of the auxiliary directs the formation of a new stereocenter during a key reaction step, leading to a preponderance of one diastereomer over the other. mdpi.com The chiral auxiliary is then cleaved in a later step to yield the desired enantiomerically enriched product. mdpi.com Intramolecular Michael reactions have also been employed to achieve diastereoselective formation of cis-fused perhydroisoquinoline ring systems. nih.gov

Enantioselective Synthesis: Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This is often accomplished using chiral catalysts or reagents. rsc.orgacs.orgclockss.org One highly efficient approach for synthesizing chiral isoquinoline alkaloids involves an asymmetric synthesis starting from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971). rsc.org Catalytic asymmetric methods, such as (3+3) cycloaddition reactions using a bifunctional chiral phase-transfer catalyst, have been developed to produce chiral rsc.orgacs.orgacs.orgtriazino[5,4-a]isoquinoline derivatives in excellent yields (up to 98%) and high enantioselectivities (up to 99% ee). acs.orgacs.org

Another powerful technique is the enantioselective dearomatization of isoquinolines. rsc.org This can be achieved using chiral anion-binding catalysis, where a simple chiral thiourea (B124793) derivative catalyzes the reaction of isoquinolines with a nucleophile like a silyl (B83357) phosphite (B83602) to generate chiral cyclic α-aminophosphonates. rsc.org The development of these methods provides efficient pathways to libraries of naturally occurring and synthetic chiral isoquinoline alkaloids. rsc.org

Table 2: Comparison of Stereoselective Synthetic Approaches for Isoquinoline Derivatives

Method TypeKey StrategyExample Starting MaterialResulting Product TypeStereochemical ControlReference
DiastereoselectiveChiral auxiliary ((R)-phenylglycinol) combined with Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization.3,4-Dimethoxyphenylacetic acid(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidDiastereomeric morpholinone intermediate formation. mdpi.com
EnantioselectiveAsymmetric synthesis using chiral building blocks.6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline(+)-Crispine AHigh enantiomeric excess. rsc.org
EnantioselectiveAsymmetric (3+3) cycloaddition with a chiral phase-transfer catalyst.Isoquinolinium methylidesChiral rsc.orgacs.orgacs.orgtriazino[5,4-a]isoquinoline derivativesUp to 99% enantiomeric excess (ee). acs.orgacs.org
EnantioselectiveAnion-binding catalysis for dearomatization.IsoquinolinesCyclic α-aminophosphonatesChiral thiourea derivative catalyst. rsc.org

Advanced Synthetic Techniques and Optimization Research for Yield and Purity

Optimizing synthetic routes to enhance yield and purity is a central theme in the production of 6,7-dimethoxyisoquinoline compounds. Research focuses on improving established protocols and developing novel, more efficient techniques, such as one-pot syntheses and the use of advanced catalytic systems. nih.govgoogle.com

A one-pot method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride from 3,4-dimethoxyphenethylamine (B193588) demonstrates a significant process improvement. google.com This method involves formylation, followed by reaction with oxalyl chloride and a phosphotungstic acid-catalyzed cyclization. By conducting these steps sequentially in a single reaction vessel, this approach minimizes the handling of intermediates, reduces solvent waste, and simplifies the purification process, ultimately leading to high yield (78%) and purity (99.3%). google.com

The classical Bischler-Napieralski reaction, a common method for synthesizing 3,4-dihydroisoquinolines, has also been subject to optimization. prepchem.com For instance, using polyphosphoric acid as a cyclizing agent at elevated temperatures (140°C) can drive the reaction to completion, followed by a straightforward workup to isolate the product. prepchem.com

In derivatization reactions, such as the Suzuki-Miyaura couplings discussed previously, optimization involves fine-tuning multiple parameters. nih.gov The choice of catalyst, ligand, base, solvent, and temperature can dramatically affect the reaction's outcome. For example, studies have shown that using specific bulky phosphine ligands like XPhos can improve catalytic activity and lead to higher yields in the synthesis of 3-phenylisoquinolines. nih.gov The purification of final products and intermediates often relies on chromatographic techniques or recrystallization to achieve high purity. nih.govmdpi.com For instance, in a diastereoselective synthesis, recrystallization of the crude product was used to obtain the N-deprotected amino acid in an enantiomerically enriched form. mdpi.com

Table 3: Optimization of Synthetic Methods for 6,7-Dimethoxyisoquinoline Precursors

MethodStarting Material(s)Key Reagents/CatalystsConditionsYieldPurityReference
One-Pot Synthesis3,4-Dimethoxyphenethylamine, Ethyl formateOxalyl chloride, Phosphotungstic acidReflux, then 10-20°C, then cooling to 5-10°C78%99.3% google.com
Bischler-Napieralski ReactionN-Formyl-2-(3,4-dimethoxyphenyl)-ethylaminePolyphosphoric acid140°CNot specified, but produces 142.5 g from 1 kg of reagentProduct isolated as an oil prepchem.com
Suzuki-Miyaura Coupling6,7-Dimethoxy-3-hydroxy-1-methylisoquinolineTf₂O, Et₃N; then Arylboronic acid, Pd(OAc)₂, XPhos, K₂CO₃-78°C to 102°C~10% (for a specific derivative after chromatography)High purity after chromatography nih.gov

Preclinical Pharmacological Investigations of 6,7 Dimethoxyisoquinoline Derivatives

In Vitro Studies on Cellular and Subcellular Systems

In vitro investigations provide the foundational evidence for the therapeutic potential of novel chemical entities. By using isolated cells, subcellular components, and purified enzymes, researchers can meticulously dissect the pharmacological properties of 6,7-dimethoxyisoquinoline (B95607) derivatives. These controlled experimental environments allow for the precise determination of activity, potency, and mechanism of action, paving the way for more complex in vivo studies.

Anticancer and Antitumor Activity Assessment in Cancer Cell Lines (e.g., MCF-7, A549, P388)

Derivatives of 6,7-dimethoxyisoquinoline have demonstrated significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. The structural versatility of this scaffold allows for modifications that can target various oncogenic pathways.

One area of focus has been on ligands for the sigma-2 (σ2) receptor, which is overexpressed in many proliferative tumors. A specific σ2 receptor ligand featuring the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) structure, known as A011, has shown promising antitumor activity against human breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549) cells. Other related analogs have also exhibited moderate anticancer activity against human liver (Huh-7) and esophageal (KYSE-140) cancer cells.

Further modifications to the core structure have yielded potent enzyme inhibitors with anticancer properties. A series of 6,7-dimethoxy-4-anilinoquinolines were developed as inhibitors of the c-Met tyrosine kinase, a receptor often dysregulated in cancer. Several of these compounds showed notable in vitro activity against A549 (lung) and MCF-7 (breast) cancer cell lines, with compound 12n being particularly potent. Similarly, novel 6,7-dimorpholinoalkoxy quinazoline (B50416) derivatives were synthesized as epidermal growth factor receptor (EGFR) inhibitors, displaying remarkable antiproliferative activity against cell lines with both wild-type (A549) and mutant EGFR.

Broader screenings have confirmed the wide-spectrum potential of these compounds. One study of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines found that compound 14m had potent activity against a diverse panel of cancer cell lines, with GI50 values in the sub-micromolar range for 28 different tumor cell lines, including leukemia, colon cancer, CNS cancer, melanoma, and breast cancer (T-47D).

Table 1: In Vitro Anticancer Activity of Selected 6,7-Dimethoxyisoquinoline Derivatives
CompoundDerivative ClassTarget Cell Line(s)Activity MetricValue (µM)Reference(s)
A011 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineMCF-7, A549-Good Activity
12n 6,7-dimethoxy-4-anilinoquinolineA549, MCF-7IC500.030 (c-Met)
8d 6,7-dimorpholinoalkoxy quinazolineA549IC500.89
8d 6,7-dimorpholinoalkoxy quinazolineMCF-7IC50-
14m 4-alkoxy-2-aryl-6,7-dimethoxyquinolineT-47D (Breast)GI500.472
14m 4-alkoxy-2-aryl-6,7-dimethoxyquinolineNCI-H226 (NSCLC)GI500.343
14m 4-alkoxy-2-aryl-6,7-dimethoxyquinolineCOLO205 (Colon)GI500.401
4d 6,7-methylenedioxy-2-(selenophenyl)quinolin-4-oneMDA-MB-435 (Melanoma)-Highly Selective

Antimicrobial Efficacy Studies Against Pathogenic Microorganisms (e.g., MRSA, VRE)

The rise of multidrug-resistant bacteria necessitates the discovery of novel antibiotics. The 6,7-dimethoxyisoquinoline framework has been explored as a template for new antibacterial agents, particularly those targeting resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).

Research has shown that converting 3-phenyl-6,7-dimethoxyisoquinolines into their N-methyl quaternary ammonium (B1175870) derivatives results in significant antibacterial activity. These compounds were evaluated against both drug-sensitive and drug-resistant strains of S. aureus and E. faecalis. The activity was found to be linked to the inhibition of the bacterial cell division protein FtsZ, a novel and attractive target for antibiotics. For instance, several N-methylated derivatives displayed potent activity against both MRSA and VRE strains.

Naturally derived isoquinolines have also shown promise. Two compounds isolated from the fungus Penicillium spathulatum, spathullin A and spathullin B, which possess a 6,7-dihydroxy-dihydropyrrolo[1,2-b]isoquinoline core, demonstrated activity against both Gram-positive and Gram-negative bacteria. Spathullin B was particularly potent against S. aureus, with a minimal inhibitory concentration (MIC) as low as 1 µg/mL.

Table 2: In Vitro Antimicrobial Activity of Selected 6,7-Dimethoxyisoquinoline Derivatives
Compound ClassTarget Organism(s)Activity MetricValue (µg/mL)Reference(s)
3-Phenylisoquinolinium derivativesMRSA, VREMICActive
Spathullin BStaphylococcus aureusMIC1
Spathullin AStaphylococcus aureusMIC4

Antiviral Activity Evaluation (e.g., HIV-1 Reverse Transcriptase Inhibition, CXCR4 Antagonism)

The structural diversity of isoquinoline (B145761) alkaloids has made them a subject of investigation for antiviral properties. Specific research into 6,7-dimethoxyisoquinoline derivatives has identified promising activity against the Human Immunodeficiency Virus (HIV).

In a targeted effort to develop new Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), two series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues were designed and synthesized. NNRTIs are a critical class of anti-HIV drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, inhibiting its function and preventing viral replication. In vitro screening of the thirty novel compounds revealed that eighteen of them exhibited over 50% inhibition of the HIV-1 RT enzyme at a concentration of 100 μM. Two compounds in particular, 8h and 8l , showed promising inhibitory activity of 74.82% and 72.58%, respectively. This study highlights the potential of the 6,7-dimethoxytetrahydroisoquinoline scaffold for developing new NNRTIs that could be effective against drug-resistant HIV strains.

Other isoquinoline derivatives have been investigated for activity against different viruses. For example, certain 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been assessed as potential inhibitors of the influenza virus polymerase.

Table 3: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition by 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Analogues
CompoundInhibition of HIV-1 RT (%) at 100 µMReference(s)
8h 74.82
8l 72.58
5d 52.46

Enzyme Inhibition Assays (e.g., Glutamine Fructose-6-Phosphate (B1210287) Amidotransferase (GFAT), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Epidermal Growth Factor Receptor (EGFR) Kinase, Alpha-adrenoceptors)

The ability of 6,7-dimethoxyisoquinoline derivatives to inhibit a wide array of enzymes is a testament to their "privileged" structural status and is central to their therapeutic potential.

Alpha-adrenoceptors: A series of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives were synthesized and found to be novel and selective antagonists for the alpha(2C)-adrenergic receptor subtype. Additionally, 1,3-diamino-6,7-dimethoxyisoquinoline derivatives have been identified as potential antagonists for α1-adrenoceptors.

Epidermal Growth Factor Receptor (EGFR) Kinase: This is a well-known target in oncology. Novel 6,7-dimorpholinoalkoxy quinazoline derivatives have been developed as potent EGFR inhibitors. Compound 8d from this series showed potent inhibitory effects against both wild-type and T790M mutant EGFR tyrosine kinase, with IC50 values of 7.0 nM and 9.3 nM, respectively.

Glutamine Fructose-6-Phosphate Amidotransferase (GFAT): Through high-throughput screening, a series of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives were identified as the first potent and reversible inhibitors of GFAT. This enzyme is involved in the hexosamine pathway, which is linked to metabolic diseases. Compound 28 (RO0509347) demonstrated a potent GFAT inhibition with an IC50 of 1 µM.

Other Enzymes: The inhibitory activity of this chemical class extends to other important enzymes. For instance, 2,4-diamino-6,7-dimethoxyquinoline derivatives have been identified as inhibitors of the histone methyltransferase G9a, an epigenetic regulator. Furthermore, 6,7-dimethoxy-4-anilinoquinolines have been developed as potent inhibitors of the c-Met tyrosine kinase, another important cancer target.

Table 4: Enzyme Inhibition by Selected 6,7-Dimethoxyisoquinoline Derivatives
Compound/ClassTarget EnzymeActivity MetricValueReference(s)
Compound 28 (RO0509347)GFATIC501 µM
Compound 8d EGFR Kinase (wild-type)IC507.0 nM
Compound 8d EGFR Kinase (T790M mutant)IC509.3 nM
Benzofuran derivativesAlpha(2C)-adrenoceptor-High Affinity/Selectivity
1,3-Diamino derivativesAlpha(1)-adrenoceptor-Potential Antagonists
2,4-Diaminoquinoline derivativesG9a Histone Methyltransferase-Potent Inhibition
4-Anilinoquinoline derivativesc-Met KinaseIC500.030 µM (for 12n )

Neuroprotective and Antinociceptive Research in Relevant In Vitro Models

Derivatives of 6,7-dimethoxyisoquinoline have been investigated for their potential to protect neurons from damage and to alleviate pain, with studies pointing towards multiple mechanisms of action.

Papaverine (B1678415), a naturally occurring benzylisoquinoline alkaloid containing the 6,7-dimethoxyisoquinoline core, has been a focus of neuroprotective research. Studies have shown that papaverine can exert neuroprotective effects by suppressing neuroinflammation and apoptosis. One proposed mechanism involves the inhibition of the NLRP3 inflammasome, a key component of the inflammatory response in the brain. By modulating signaling pathways such as NF-κB, papaverine can reduce microglial activation and subsequent neuronal cell death in in vitro models relevant to conditions like Parkinson's disease and traumatic brain injury.

Receptor Binding Profiling (e.g., Sigma-2 Receptor Ligand Affinity)

The sigma-2 (σ2) receptor is a non-opioid receptor that is overexpressed in proliferating cancer cells and is also implicated in neurological functions. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has proven to be an excellent template for developing high-affinity and selective ligands for this receptor.

A systematic screening of 46 compounds identified 6,7-dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline, compound (±)-7 , as a ligand with outstanding affinity and selectivity for the σ2 receptor. It displayed a Kᵢ value of 0.59 nM for the σ2 receptor, while its affinity for the sigma-1 (σ1) receptor was significantly lower (Kᵢ = 48.4 nM), demonstrating high selectivity.

In another study, a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated, with most showing good to excellent binding affinities for the σ2 receptor and low affinity for the σ1 receptor. Specifically, compounds 3b, 3e, 4b, and 4e demonstrated Kᵢ values of 5-6 nM for the σ2 receptor with excellent selectivity.

Further research led to the development of CM398, a derivative containing the 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) moiety, which showed high selectivity for the σ2 receptor over the σ1 receptor (selectivity ratio > 1000) and other neurotransmitter receptors. These findings underscore the importance of the 6,7-dimethoxyisoquinoline core for achieving high-affinity binding to the σ2 receptor, providing valuable tools for cancer imaging and potential therapeutics.

Table 5: Sigma-2 (σ2) Receptor Binding Affinity of Selected 6,7-Dimethoxyisoquinoline Derivatives
CompoundDerivative Classσ2 Receptor Kᵢ (nM)σ1 Receptor Kᵢ (nM)Reference(s)
(±)-7 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline0.5948.4
(±)-8 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline4.92108
3b 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline~5-6Low Affinity
3e 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline~5-6Low Affinity
4b 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline~5-6Low Affinity
4e 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline~5-6Low Affinity
CM398 6,7-dimethoxy-3,4-dihydroisoquinolineHigh Affinity>1000-fold lower vs σ2

In Vivo Efficacy Studies in Non-Human Animal Models

The therapeutic potential of compounds derived from the 6,7-dimethoxyisoquinoline scaffold has been explored in various non-human animal models, with notable findings in the areas of metabolic disease and hypertension.

In the realm of metabolic disorders, a significant breakthrough came with the development of a series of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives. These compounds were designed as inhibitors of glutamine fructose-6-phosphate amidotransferase (GFAT). nih.gov One particular derivative, identified as compound 28 (RO0509347), exhibited potent inhibition of GFAT and was selected for further in vivo evaluation. nih.gov In studies involving ob/ob mice, a well-established model for obesity and type 2 diabetes, RO0509347 demonstrated a significant ability to reduce glucose excursion during an oral glucose tolerance test (OGTT). nih.gov This indicates an improvement in the animal's ability to manage glucose levels, highlighting the potential of this class of compounds for the management of hyperglycemic conditions. nih.gov

In the field of cardiovascular research, derivatives of the structurally related 6,7-dimethoxyquinazoline (B1622564) have shown considerable promise as antihypertensive agents. A series of 4-amino-6,7-dimethoxyquinazoline derivatives were synthesized and evaluated for their ability to lower blood pressure in spontaneously hypertensive rats (SHR). nih.govnih.gov Several of these compounds displayed significant antihypertensive activity. nih.govnih.gov For instance, a number of propanediamine derivatives were found to have good antihypertensive effects. nih.gov One of the most potent compounds to emerge from this research was alfuzosin, which acts as a selective antagonist of alpha 1-adrenoceptors in the periphery. nih.gov Further studies on other series, such as 2-(4-heterocyclylpiperazin-1-yl) derivatives, also yielded compounds with high binding affinity for alpha 1-adrenoceptors and notable antihypertensive efficacy in SHR, with some demonstrating profiles superior or equivalent to the established drug, prazosin. nih.gov

The application of 6,7-dimethoxyisoquinoline derivatives in molecular imaging, particularly as Positron Emission Tomography (PET) radiotracers for tumor imaging, represents a promising frontier. nih.govrsc.org PET is a non-invasive imaging modality that allows for the visualization of biological processes at the molecular level in living subjects. nih.gov The development of novel PET tracers is crucial for advancing cancer diagnosis and monitoring treatment responses. nih.govnih.govbohrium.com

While specific biodistribution studies for PET radiotracers built upon a 6,7-dimethoxyisoquinoline core are not extensively detailed in the public domain, the principles of such investigations are well-established. Biodistribution studies in animal models are a critical step in the preclinical evaluation of any new radiotracer. These studies typically involve administering the radiolabeled compound to tumor-bearing animals, often mice, and subsequently imaging them to determine the uptake and clearance of the tracer.

The data from these studies are often expressed as the percentage of the injected dose per gram of tissue (%ID/g). High uptake in the tumor tissue, coupled with low uptake in surrounding healthy tissues, results in a high tumor-to-background ratio, which is a key characteristic of an effective tumor imaging agent. The following table provides a hypothetical representation of the type of data that would be sought in a biodistribution study of a novel 6,7-dimethoxyisoquinoline-based PET radiotracer.

Such a biodistribution profile would indicate favorable tumor targeting and clearance characteristics, warranting further investigation of the radiotracer's potential for clinical applications in oncology.

Molecular Mechanisms and Target Engagement of 6,7 Dimethoxyisoquinoline Compounds

Elucidation of Specific Molecular Targets and Pathways

The 6,7-dimethoxyisoquinoline (B95607) scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This is largely due to its ability to interact with various molecular targets, leading to the modulation of critical cellular pathways.

Interaction with Bacterial FtsZ Protein and Modulation of Polymerization Dynamics

The bacterial cell division protein FtsZ has emerged as a promising target for the development of new antibiotics, and certain 6,7-dimethoxyisoquinoline derivatives have shown potential in this area. nih.gov FtsZ, a homolog of eukaryotic tubulin, polymerizes to form the Z-ring at the site of cell division, a crucial step in bacterial cytokinesis. tandfonline.comnih.gov

Some 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives have been found to target FtsZ. nih.govresearchgate.net These compounds have been shown to bind to Staphylococcus aureus FtsZ (SaFtsZ) and act as stabilizers of SaFtsZ polymers. nih.gov By stabilizing the polymeric form of FtsZ, these molecules inhibit the GTPase activity of the protein, which is essential for the dynamic turnover of the Z-ring. nih.govnih.gov This disruption of Z-ring dynamics ultimately interferes with bacterial cell division. researchgate.netnih.gov The mechanism of action involves the compounds binding to FtsZ and altering its polymerization behavior, which is a key process for the formation and constriction of the Z-ring. researchgate.net

It is important to note that while some compounds like PC190723, which also affects FtsZ, have been studied, their mechanism of action may not be universally conserved across all bacterial species. nih.gov The dynamic nature of FtsZ assembly and disassembly is a finely balanced process, and small molecules that perturb this equilibrium can have significant antibacterial effects. nih.govmdpi.comjohnshopkins.edu

Interaction of 6,7-Dimethoxyisoquinoline Derivatives with Bacterial FtsZ
Compound TypeSpecific TargetMechanism of ActionEffect on FtsZCellular Consequence
3-Phenyl substituted 6,7-dimethoxyisoquinolinesStaphylococcus aureus FtsZ (SaFtsZ)Binding to SaFtsZ and stabilization of polymersInhibition of GTPase activityDisruption of Z-ring formation and inhibition of bacterial cell division

Competitive and Non-Competitive Inhibition of Enzyme Active Sites (e.g., GFAT, RT)

Derivatives of 6,7-dimethoxyisoquinoline have been identified as inhibitors of several key enzymes through both competitive and non-competitive mechanisms. nih.govnih.govwikipedia.orglibretexts.orgnih.gov

Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT): A series of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives have been reported as potent and reversible inhibitors of GFAT. nih.govsigmaaldrich.com GFAT is a key enzyme in the hexosamine biosynthetic pathway, which controls the flux of glucose into this pathway. uniprot.org The inhibition of GFAT by these compounds was identified through high-throughput screening and subsequent optimization. nih.govsigmaaldrich.com Structure-activity relationship (SAR) studies indicated that substitutions on the A-ring and C-ring of the isoquinoline (B145761) scaffold significantly impact the inhibitory potency. nih.gov One particular compound, RO0509347, demonstrated potent GFAT inhibition with an IC50 of 1μM. nih.govsigmaaldrich.com

Reverse Transcriptase (RT): Novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) analogues have been designed and synthesized as inhibitors of HIV-1 reverse transcriptase (RT). nih.gov These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric site on the RT enzyme, distinct from the active site where the natural substrate binds. nih.gov This non-competitive inhibition leads to a conformational change in the enzyme, reducing its activity. wikipedia.orgnih.gov Several of these synthesized compounds exhibited significant in-vitro RT inhibitory activity, with some showing more than 50% inhibition at a concentration of 100 μM. nih.gov

Inhibition of Enzymes by 6,7-Dimethoxyisoquinoline Derivatives
EnzymeCompound ClassInhibition TypeKey Findings
Glutamine:fructose-6-phosphate amidotransferase (GFAT)1-arylcarbonyl-6,7-dimethoxyisoquinolinesReversibleCompound RO0509347 showed potent inhibition with an IC50 of 1μM. nih.govsigmaaldrich.com
HIV-1 Reverse Transcriptase (RT)6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinesNon-Competitive (NNRTI)Several compounds showed >50% inhibition at 100 μM. nih.gov

Receptor Modulation and Ligand-Binding Dynamics (e.g., Lysophosphatidic Acid Receptors, Alpha-1 Adrenoceptors, Sigma-2 Receptors)

The versatility of the 6,7-dimethoxyisoquinoline core extends to its interaction with various G-protein coupled receptors (GPCRs) and other receptor types.

Alpha-1 Adrenoceptors (α1-ARs): The 6,7-dimethoxyquinazoline (B1622564) scaffold, a related structure, is a key component of ligands that show high affinity for α1-adrenoceptors. nih.gov These receptors are involved in various physiological processes, and their modulation can have therapeutic benefits. nih.gov For instance, piperazinyl 4-amino-6,7-dimethoxyquinazoline compounds exhibit preferential binding to α1-ARs over α2-ARs. nih.gov This selectivity is crucial as different adrenoceptor subtypes can mediate opposing physiological functions. nih.gov

Sigma-2 Receptors (σ2R): Several 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated high binding affinity and selectivity for sigma-2 receptors. upenn.edunih.gov The σ2 receptor, identified as the transmembrane protein TMEM97, is implicated in various cellular functions and is a potential target for imaging and therapeutic interventions in cancer and central nervous system disorders. upenn.edunih.govnih.gov For example, the compound (±)-7 showed a high affinity for σ2R with a Ki of 0.59 ± 0.02 nM. upenn.edunih.gov Another compound, CM398, also displayed preferential affinity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter receptor sites. nih.gov

Other Receptors: The 6,7-dimethoxyisoquinoline framework has also been incorporated into ligands targeting other receptors, such as those for angiotensin II, highlighting the potential for developing multi-targeted ligands for conditions like hypertension. nih.gov

Receptor Modulation by 6,7-Dimethoxyisoquinoline Derivatives
ReceptorCompound ClassKey Findings
Alpha-1 AdrenoceptorsPiperazinyl 4-amino-6,7-dimethoxyquinazolinesPreferential binding to α1-ARs over α2-ARs. nih.gov
Sigma-2 Receptors6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinesHigh affinity and selectivity, with some compounds having Ki values in the nanomolar range. upenn.edunih.gov
Angiotensin II Receptors6,7-dimethoxyquinazoline analogsDevelopment of dual α1- and AII-antagonists. nih.gov

Effects on Cellular Processes (e.g., Induction of Apoptosis, Cell Cycle Arrest, Disruption of Z-ring Formation)

The engagement of 6,7-dimethoxyisoquinoline compounds with their molecular targets triggers a cascade of downstream cellular events, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis and Cell Cycle Arrest: One derivative, 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082), has been shown to cause cell cycle arrest at the G2/M phase and subsequent caspase-dependent apoptosis in human cervical cancer cells. nih.govresearchgate.net This mitotic arrest is attributed to the activation of the cyclin-dependent kinase 1 (CDK1)/cyclin B1 complex and the phosphorylation of histone H3. nih.govresearchgate.net Furthermore, CWJ-082 activates the mitotic spindle checkpoint by inducing the phosphorylation of BubR1 and promoting the association between Mad2 and Cdc20. nih.govresearchgate.net This ultimately leads to spindle abnormalities and apoptosis. nih.govresearchgate.net Other isoquinoline derivatives have also been shown to induce apoptosis in cancer cells by downregulating inhibitor of apoptosis proteins (IAPs) like XIAP and cIAP. nih.gov The induction of apoptosis can be mediated through the mitochondrial pathway, involving changes in the expression of Bcl-2 family proteins and the activation of caspases. ajol.infonih.gov

Disruption of Z-ring Formation: As mentioned previously, by targeting the FtsZ protein, certain 6,7-dimethoxyisoquinoline derivatives disrupt the formation of the Z-ring in bacteria. nih.govresearchgate.net This is a direct consequence of the modulation of FtsZ polymerization dynamics, which is essential for bacterial cell division. tandfonline.comnih.gov

Effects of 6,7-Dimethoxyisoquinoline Derivatives on Cellular Processes
Cellular ProcessCompound ExampleMechanismOutcome
Apoptosis and Cell Cycle Arrest6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine (CWJ-082)Activation of spindle assembly checkpoint, induction of α-tubulin polymerization. nih.govresearchgate.netMitotic arrest and caspase-dependent apoptosis in cancer cells. nih.govresearchgate.net
Disruption of Z-ring Formation3-Phenyl substituted 6,7-dimethoxyisoquinolinesStabilization of FtsZ polymers and inhibition of GTPase activity. nih.govInhibition of bacterial cell division. researchgate.net

Cellular and Subcellular Localization Studies of Isoquinoline Derivatives

Understanding the cellular and subcellular localization of isoquinoline derivatives is crucial for elucidating their mechanisms of action. Studies have shown that these compounds can accumulate in specific cellular compartments to exert their effects.

For instance, in the context of cancer therapy, isoquinoline derivatives have been designed to target specific proteins within the cell. Some derivatives have shown the ability to inhibit the proliferation of cancer cells and induce apoptosis. nih.gov This suggests that these compounds can cross the cell membrane and interact with intracellular targets.

Radiolabeled 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been used in positron emission tomography (PET) studies to investigate their distribution in the brain. upenn.edunih.gov These studies revealed specific uptake in regions like the cortex and hypothalamus, indicating that these compounds can cross the blood-brain barrier and localize in specific brain regions. nih.gov The in vitro cell binding of these radiolabeled compounds was found to be dependent on the expression of the TMEM97 protein, which is the sigma-2 receptor. upenn.edunih.gov

Identification of Signaling Cascades Modulated by 6,7-Dimethoxyisoquinoline Analogs

The interaction of 6,7-dimethoxyisoquinoline analogs with their molecular targets leads to the modulation of various intracellular signaling cascades.

In cancer cells, the induction of apoptosis by these compounds often involves the activation of caspase cascades. For example, CWJ-082 triggers caspase-dependent apoptosis. nih.govresearchgate.net This typically involves the activation of initiator caspases (like caspase-9 in the intrinsic pathway or caspase-8 in the extrinsic pathway) which then activate executioner caspases (like caspase-3). nih.gov The inhibition of inhibitor of apoptosis proteins (IAPs) by some isoquinoline derivatives further promotes caspase activation and apoptosis. nih.gov

Furthermore, the modulation of receptor activity by 6,7-dimethoxyisoquinoline derivatives can impact downstream signaling pathways. For example, the antagonism of α1-adrenoceptors can affect signaling pathways regulated by these receptors. nih.govnih.gov Similarly, the interaction with sigma-2 receptors can influence intracellular calcium regulation and cholesterol homeostasis. nih.gov

In the context of antibacterial activity, the disruption of FtsZ function by 6,7-dimethoxyisoquinoline derivatives directly impacts the cell division signaling cascade in bacteria, leading to the inhibition of cytokinesis. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Computational Approaches in 6,7 Dimethoxyisoquinoline Research

Correlating Structural Features with Biological Activity

SAR studies systematically alter the chemical structure of a lead compound to determine which parts of the molecule, known as pharmacophores, are responsible for its biological effects.

The 6,7-dimethoxy substitution pattern on the isoquinoline (B145761) ring is a recurring motif in many biologically active compounds. These methoxy groups are known to be important for the activity of P-glycoprotein (P-gp) modulators. semanticscholar.org In the context of adrenoceptor antagonists, the basic nitrogen atom within the isoquinoline ring system plays a critical role. For efficient binding to the alpha 1-adrenoceptor, protonation of the ring nitrogen at the N-1 position is considered a requirement. nih.gov This protonation allows for the formation of a salt bridge with the receptor protein. nih.gov Studies on 1,3-diamino-6,7-dimethoxyisoquinolines revealed that protonation at the N-2 position, which can occur at physiological pH, is not favorable for high-affinity binding to this receptor. nih.gov Similarly, in the inhibition of the histone lysine methyltransferase G9a, a protonated N-1 position on a related quinazoline (B50416) scaffold is crucial for forming a strong electrostatic interaction with an aspartate residue (Asp1088) in the active site.

Modifications to the core 6,7-dimethoxyisoquinoline (B95607) structure have profound effects on the potency and selectivity of the resulting derivatives. Research into P-gp inhibitors has shown that various substituents linked to the nitrogen at position 2 of the 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)tetrahydroisoquinoline system can yield compounds with potent multidrug resistance (MDR) reversal activity. nih.gov For instance, certain derivatives exhibited more potent activity than the known P-gp inhibitor verapamil. nih.gov

Further studies on 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives explored the impact of different aryl-substituted amides and their corresponding isosteric esters. derpharmachemica.com These investigations aimed to deepen the understanding of P-gp modulators like elacridar and tariquidar. derpharmachemica.commdpi.com The nature of the linker and the substitution pattern on the appended aryl moieties were found to be critical for P-gp interaction and selectivity against other ABC transporters like MRP-1 and BCRP. semanticscholar.orgderpharmachemica.com

In a recent effort to develop novel P-gp inhibitors, an extensive structural optimization of a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold was conducted, leading to the synthesis of 42 new compounds. researchgate.net One optimized compound demonstrated an outstanding ability to reverse MDR, with a reversal fold of up to 467.7, significantly surpassing the efficacy of the third-generation P-gp inhibitor tariquidar. researchgate.net The presence of hydrophilic, electron-withdrawing substituents at the 7-position of the tetrahydroisoquinoline (THIQ) nucleus has been shown to reduce binding affinity for the α2-adrenoceptor, thereby increasing selectivity for other targets like phenylethanolamine N-methyltransferase (PNMT). mdpi.com Combining a 7-substituent with a 3-alkyl substituent can result in a synergistic effect, enhancing PNMT-inhibitory potency while decreasing α2-adrenoceptor affinity. mdpi.com

ScaffoldPosition of SubstitutionSubstituent TypeTargetObserved Effect on Activity/SelectivityReference
6,7-dimethoxy-1-(3,4-dimethoxybenzyl)tetrahydroisoquinolinePosition 2Various substituentsP-glycoprotein (P-gp)Some derivatives showed more potent MDR reversal than verapamil. nih.gov
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineGeneralExtensive structural optimizationP-glycoprotein (P-gp)Optimized compound 41 showed a reversal fold of 467.7 in Eca109/VCR cells. researchgate.net
Tetrahydroisoquinoline (THIQ)Position 7Hydrophilic electron-withdrawing groups (e.g., SO2NH2)α2-adrenoceptor vs. PNMTReduced affinity for α2-adrenoceptor, increasing selectivity for PNMT. mdpi.com
Tetrahydroisoquinoline (THIQ)Positions 3 and 7 (disubstituted)3-hydroxymethyl and 7-aminosulfonylα2-adrenoceptor vs. PNMTSynergistic effect; greatly enhanced PNMT potency and selectivity (4100-fold). mdpi.com
6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinolineLinked via amide/esterMethoxy-substituted aryl moietiesP-gp, MRP-1, BCRPCompounds were very active and selective for P-gp. semanticscholar.org

Stereochemistry is a critical factor in the interaction between a drug molecule and its biological target. For derivatives of 1,2,3,4-tetrahydroisoquinoline, which possess a chiral center at the C-1 position, the spatial arrangement of substituents can significantly influence biological activity. The synthesis of optically pure forms of these compounds is therefore essential for evaluating their therapeutic potential and understanding their binding mechanisms. nih.gov

The diastereoselective synthesis of compounds such as (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid highlights the importance of controlling stereochemistry to produce specific enantiomers for biological testing. nih.gov While many SAR studies focus on the effects of different functional groups, the three-dimensional orientation of these groups, dictated by the molecule's stereochemistry, is equally important for precise interactions with the chiral environment of a protein's active site. semanticscholar.orgderpharmachemica.com

In Silico Modeling and Molecular Docking Studies

Computational techniques are invaluable tools in modern drug discovery, providing insights into how ligands interact with their protein targets and guiding the design of new molecules.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This technique has been applied to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives to understand their binding patterns with various targets, including the sigma-2 receptor and P-glycoprotein. researchgate.netmdpi.comresearchgate.net Docking simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

For example, docking studies complemented by western blotting and fluorescent substrate accumulation assays confirmed that a highly active tetrahydroisoquinoline derivative exerts its MDR-reversing effects by inhibiting P-gp. researchgate.net In another study, a homology model of the human sigma-2 receptor was developed and used to understand the binding patterns of selective 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-based ligands. mdpi.comresearchgate.net These in silico models are crucial for designing new ligands with improved affinity and selectivity. mdpi.comresearchgate.net

Pharmacophore modeling is a powerful computational approach that defines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of known active molecules (ligand-based). This model serves as a 3D query for virtual screening, a process where large chemical databases are computationally searched to identify new molecules that match the pharmacophore and are therefore likely to be active.

For a series of 6,7-dimethoxyisoquinoline derivatives with a known biological target, a pharmacophore model could be constructed based on the key interaction features identified from SAR and docking studies. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific spatial orientation. Once validated, this pharmacophore model can be used to screen libraries like the ZINC database or other commercial collections to find novel, structurally diverse compounds. The identified "hits" from the virtual screen can then be prioritized for chemical synthesis and biological testing, accelerating the discovery of new lead compounds.

Homology Modeling for Uncharacterized Target Proteins

Homology modeling, also known as comparative modeling, is a computational technique used to generate a three-dimensional (3D) model of a "target" protein from its amino acid sequence. nih.govresearchgate.net This method relies on the availability of an experimentally determined 3D structure of a homologous protein, referred to as the "template." researchgate.net The fundamental principle is that proteins with similar sequences tend to adopt similar 3D structures. researchgate.net For research involving 6,7-dimethoxyisoquinoline derivatives, homology modeling is a crucial tool when the crystal structure of the protein of interest has not been experimentally determined, enabling detailed investigation of ligand-receptor interactions.

Another example is the modeling of the FtsZ protein from Staphylococcus epidermidis, a key protein in bacterial cell division and a target for novel antibacterial agents. frontiersin.org Researchers constructed a 3D model of FtsZ using homology modeling to identify potential inhibitors. frontiersin.org The quality of the generated model was confirmed by a Ramachandran plot, which showed that most amino acid residues were in the allowed regions. frontiersin.org This model was then used in virtual screening and molecular docking studies, which successfully identified 6,7-dimethoxyisoquinolin-2-ium as a potential lead compound. frontiersin.org Subsequent molecular dynamics simulations were performed to analyze the stability of the protein-ligand complex, confirming a stable and tight binding of the isoquinoline derivative within the protein's binding pocket. frontiersin.org

These examples underscore the power of homology modeling to bridge the gap in structural knowledge, providing reliable 3D protein models that are instrumental in understanding the molecular interactions of 6,7-dimethoxyisoquinoline derivatives with uncharacterized but therapeutically relevant targets.

Target ProteinTemplate UsedModel Validation MethodApplication for 6,7-Dimethoxyisoquinoline Derivatives
Human Sigma-2 Receptor Bovine Sigma-2 (7m93)Ramachandran Plot, Overall Quality FactorUnderstanding binding patterns of scaffold-based derivatives. nih.govsemanticscholar.org
S. epidermidis FtsZ Co-crystallized ligand templateRamachandran Plot, Swiss Model EvaluationIdentification of 6,7-dimethoxyisoquinolin-2-ium as a potential inhibitor. frontiersin.org

Biotransformation and Metabolic Fate of Isoquinoline Compounds in Preclinical Models

Microbial Transformation Studies of Isoquinoline (B145761) Alkaloids and their Derivatives

Microbial systems serve as effective models for mimicking mammalian metabolism and are powerful tools for producing novel derivatives of bioactive compounds. Various microorganisms have been shown to transform isoquinoline alkaloids through a range of reactions, including oxidation, reduction, hydroxylation, and N-oxidation. nih.gov

Research has demonstrated the capability of different microorganisms to biotransform simple isoquinoline alkaloids. For instance, studies involving substrates like heliamine and dehydroheliamine have yielded several metabolites through microbial action. nih.govresearchgate.net The use of microbial platforms, including genetically engineered Escherichia coli and Saccharomyces cerevisiae, has been developed for the production of plant isoquinoline alkaloids, indicating the versatility of microbes in handling the isoquinoline scaffold. nih.govpnas.org These systems can be engineered to express specific plant enzymes, thereby creating pathways to synthesize complex alkaloids from simpler precursors like dopamine. pnas.org

An Acinetobacter strain isolated from creosote-contaminated soil demonstrated the ability to use isoquinoline as its sole source of carbon and nitrogen. nih.gov This highlights the role of environmental microbes in the degradation of isoquinoline-based pollutants. nih.gov The initial steps of this degradation often involve hydroxylation. nih.gov

The following table summarizes microbial transformation studies on various isoquinoline alkaloids.

SubstrateMicroorganism(s)Type of TransformationReference
Simple Isoquinoline Alkaloids (e.g., Heliamine, Dehydroheliamine)Various fungi and bacteriaReduction, Oxidation, Hydroxylation, N-oxidation nih.govresearchgate.net
IsoquinolineAcinetobacter sp.Degradation, Hydroxylation nih.gov
Dopamine (for synthesis)Engineered E. coli and S. cerevisiaeMulti-step enzymatic synthesis to (S)-reticuline nih.govpnas.org

Identification and Structural Elucidation of Metabolites

The characterization of metabolites formed during biotransformation is essential for understanding the metabolic pathways. A variety of analytical techniques are employed to identify and elucidate the structures of these new compounds. High-performance liquid chromatography (HPLC) is commonly used to separate metabolites from complex mixtures. researchwithrutgers.com For structural determination, one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, along with high-resolution electrospray ionization mass spectrometry (HR-ESIMS), are the primary methods. nih.govresearchgate.net

In studies with simple isoquinoline alkaloids, several metabolites have been isolated and identified. For example, the biotransformation of dehydroheliamine was found to produce 6,7-dimethoxyisoquinoline (B95607) and 3,4-dihydro-6,7-dimethoxyisoquinolin-1-one. nih.govresearchgate.net The metabolism of isoquinoline itself in rat liver homogenates yielded hydroxylated derivatives and an N-oxide. researchwithrutgers.comnih.gov Similarly, microbial degradation of isoquinoline by an Acinetobacter strain resulted in the accumulation of 1-hydroxyisoquinoline. nih.gov

The table below details identified metabolites from various isoquinoline parent compounds in preclinical models.

Parent CompoundMetaboliteTransformationAnalytical Method(s)Reference
Dehydroheliamine6,7-DimethoxyisoquinolineReductionNMR, HR-ESIMS nih.govresearchgate.net
Dehydroheliamine3,4-Dihydro-6,7-dimethoxyisoquinolin-1-oneOxidation/HydroxylationNMR, HR-ESIMS nih.govresearchgate.net
HeliamineHeliamine N-oxideN-oxidationNMR, HR-ESIMS nih.govresearchgate.net
Isoquinoline1-HydroxyisoquinolineHydroxylationNot specified nih.gov
Isoquinoline4-HydroxyisoquinolineHydroxylationHPLC, GC researchwithrutgers.comnih.gov
Isoquinoline5-HydroxyisoquinolineHydroxylationHPLC, GC researchwithrutgers.comnih.gov
IsoquinolineIsoquinoline-N-oxideN-oxidationHPLC, GC researchwithrutgers.comnih.gov
Isoquinoline5,6-Dihydroxy-5,6-dihydroisoquinolineDihydroxylationHPLC, GC researchwithrutgers.comnih.gov

Enzymatic Transformations and Metabolic Pathways in Non-Human Biological Systems

In non-human biological systems, such as in vitro models using rat liver homogenates, isoquinoline alkaloids undergo various enzymatic transformations. These studies help to predict the metabolic fate of these compounds in mammals. The liver is a primary site of metabolism, where enzymes like cytochrome P450s (CYPs) play a major role. nih.govmdpi.com

The metabolism of the basic isoquinoline structure has been investigated using rat liver homogenates. These studies revealed that isoquinoline is metabolized to several products, including 1-, 4-, and 5-hydroxyisoquinoline, and isoquinoline-N-oxide. researchwithrutgers.comnih.gov A minor metabolite, 5,6-dihydroxy-5,6-dihydroisoquinoline, was also detected, suggesting that epoxide formation via CYP enzymes is a possible, though minor, metabolic route for isoquinoline, in contrast to its isomer quinoline (B57606), for which this is a major pathway. researchwithrutgers.comnih.gov

For more complex isoquinoline derivatives, such as aporphine (B1220529) alkaloids, metabolism is also primarily mediated by cytochrome P450 enzymes and uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). mdpi.com In the brain, isoquinoline derivatives can be metabolized by cytochrome P450s and N-methyltransferases. nih.gov Furthermore, monoamine oxidases can oxidize these compounds, leading to the formation of isoquinolinium cations. nih.gov

The following table outlines the key enzymes and the metabolic reactions they catalyze on isoquinoline compounds in non-human biological systems.

Enzyme SystemSubstrate TypeCatalyzed ReactionBiological SystemReference
Cytochrome P450sIsoquinolineHydroxylation, EpoxidationRat liver homogenate researchwithrutgers.comnih.gov
Flavin-containing monooxygenases (presumed)IsoquinolineN-oxidationRat liver homogenate researchwithrutgers.comnih.gov
Cytochrome P450sIsoquinoline derivativesGeneral metabolismBrain nih.gov
N-methyltransferasesIsoquinoline derivativesN-methylationBrain nih.gov
Monoamine oxidasesIsoquinoline derivativesOxidationBrain nih.gov
Cytochrome P450sAporphine alkaloidsGeneral metabolismNot specified mdpi.com
Uridine diphosphate glycosyltransferases (UGTs)Aporphine alkaloidsGlucuronidationNot specified mdpi.com

Advanced Applications and Future Research Directions for 6,7 Dimethoxyisoquinoline Derivatives

Utilization of 6,7-Dimethoxyisoquinoline (B95607) Derivatives as Biochemical Probes and Chemical Tools

Derivatives of 6,7-dimethoxyisoquinoline have emerged as valuable biochemical probes and chemical tools for studying complex biological systems. Their ability to selectively interact with specific protein targets allows researchers to investigate cellular pathways and mechanisms of action.

One significant application is in the study of sigma receptors. Specifically, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides have demonstrated high affinity and selectivity for the sigma-2 receptor. nih.govresearchgate.net These selective ligands are instrumental in elucidating the pharmacological functions of this receptor, which is overexpressed in many types of cancer cells. nih.govresearchgate.net By using these compounds as probes, scientists can explore the role of the sigma-2 receptor in tumor progression and identify it as a potential biomarker for cancer. nih.gov

Furthermore, the 6,7-dimethoxyisoquinoline core is a key pharmacophore for sigma-2 receptor/TMEM97. researchgate.net Modifications to this scaffold have led to the development of new analogs with high affinity, enabling more precise investigation of this receptor's function. researchgate.net

Another area of application is in the study of bacterial cell division. Certain 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives have been identified as inhibitors of the FtsZ protein, a crucial component of the bacterial cytokinesis machinery. nih.gov These compounds serve as chemical tools to probe the function of FtsZ and have the potential to be developed into novel antibiotics that target this essential bacterial process. nih.gov

The versatility of the 6,7-dimethoxyisoquinoline scaffold is further demonstrated by the discovery of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives as potent and reversible inhibitors of glutamine fructose-6-phosphate (B1210287) amidotransferase (GFAT). nih.gov These inhibitors provide a means to study the role of the hexosamine biosynthesis pathway in various physiological and pathological conditions. nih.gov

Potential for Radiopharmaceutical Development and Molecular Imaging Agents

The development of radiolabeled 6,7-dimethoxyisoquinoline derivatives holds significant promise for applications in molecular imaging, particularly for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These imaging techniques allow for the non-invasive visualization and quantification of biological processes at the molecular level.

Given the high affinity and selectivity of certain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives for the sigma-2 receptor, which is a biomarker for proliferative cancer cells, these compounds are excellent candidates for the development of tumor imaging agents. nih.govresearchgate.net By labeling these molecules with a positron-emitting radionuclide, it would be possible to visualize the distribution and density of sigma-2 receptors in tumors, aiding in cancer diagnosis, staging, and monitoring treatment response. nih.gov The synthesis of such radioligands could provide a powerful tool for in vivo studies of sigma-2 receptor biology. researchgate.net

The development of these potential radiopharmaceuticals involves a careful labeling strategy to incorporate a radionuclide without significantly altering the compound's affinity and selectivity for its target. researchgate.net The promising in vitro and in vivo investigations of existing small molecule ligands for the sigma-2 receptor, including those with the 6,7-dimethoxyisoquinoline core, lay a strong foundation for the successful creation of new radioligands for tumor imaging. researchgate.net

Integration into Fragment-Based Drug Discovery Strategies for Challenging Targets

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds for challenging drug targets. This method involves screening small, low-molecular-weight compounds (fragments) that bind to the target protein with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules.

The 6,7-dimethoxyisoquinoline scaffold represents a "privileged scaffold" that can be effectively utilized in FBDD strategies. mdpi.com Its inherent drug-like properties and the ability to readily synthesize a diverse library of derivatives make it an attractive starting point for fragment screening.

For instance, the 3-phenylisoquinoline (B1583570) subunit, which is present in antibacterial alkaloids that target the FtsZ protein, can be considered a key fragment. nih.gov By synthesizing and evaluating a series of 3-phenylisoquinolines and their derivatives, researchers can identify fragments that bind to FtsZ and then elaborate on these fragments to develop more potent inhibitors. nih.gov This approach allows for the systematic exploration of the chemical space around the 6,7-dimethoxyisoquinoline core to identify novel antibacterial agents.

The identification of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives as GFAT inhibitors through high-throughput screening also highlights the potential of this scaffold in FBDD. nih.gov The initial "hit" can be considered a fragment that can be further optimized by exploring different substitutions on the aromatic rings to improve potency and pharmacokinetic properties. nih.gov

Prospects for Lead Compound Identification and Optimization of 6,7-Dimethoxyisoquinolin-5-amine Analogs

The 6,7-dimethoxyisoquinoline scaffold has proven to be a fruitful starting point for the identification and optimization of lead compounds targeting a variety of biological targets. The process of lead optimization involves systematically modifying the structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties.

A notable example is the optimization of 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase, a protein involved in cancer development. nih.gov Starting with a compound containing a 6,7-dimethoxy substitution, researchers were able to significantly increase inhibitory activity by modifying the aniline (B41778) and quinoline (B57606) portions of the molecule. nih.gov This systematic optimization led to the discovery of a potent and selective Src inhibitor with efficacy in xenograft models. nih.gov

Similarly, the discovery of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives as GFAT inhibitors was followed by structure-activity relationship (SAR) studies. nih.gov These studies revealed that substitutions on the A-ring and C-ring, as well as the presence of a ketone group, were crucial for high potency. nih.gov Further optimization of a lead compound from this series resulted in a molecule with a desirable pharmacokinetic profile and significant efficacy in an animal model of diabetes. nih.gov

The synthesis of various 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has also allowed for the exploration of their potential as sigma-2 receptor ligands. nih.gov SAR studies on these analogs have identified compounds with nanomolar affinity and high selectivity, demonstrating the potential for further optimization to develop therapeutic agents or imaging probes. nih.gov

Furthermore, the 6,7-dimethoxyisoquinoline core is present in compounds that have been evaluated as beta-adrenoceptor agents and for their antihypertensive properties, indicating the broad applicability of this scaffold in lead discovery and optimization. nih.govlookchem.com

Exploration of Uncharted Therapeutic Areas and Novel Mechanisms of Action for 6,7-Dimethoxyisoquinoline Derivatives

The structural diversity and synthetic tractability of 6,7-dimethoxyisoquinoline derivatives make them attractive candidates for exploring novel therapeutic areas and uncovering new mechanisms of action. While much research has focused on their anticancer and neurological applications, there is significant potential for these compounds to address other unmet medical needs.

For instance, research into 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs has led to the identification of inhibitors of HIV-1 reverse transcriptase. nih.gov This discovery opens up a new avenue for the development of anti-HIV drugs based on this scaffold. Docking studies have provided insights into the binding mode of these compounds, which can guide the design of more potent inhibitors. nih.gov

The 6,7-dimethoxyquinazoline (B1622564) scaffold, a related heterocyclic system, has also shown promise as a source of novel cytotoxic agents against various cancer cell lines, including those resistant to existing therapies. nih.gov The identification of compounds with significant cytotoxicity suggests that this scaffold could be exploited to develop new anticancer drugs with novel mechanisms of action. nih.gov

Furthermore, the synthesis of novel 6,7-dimethoxy-4-anilinoquinolines has yielded potent inhibitors of the c-Met kinase, a key player in cancer development. nih.gov The evaluation of these compounds against different cancer cell lines has revealed promising activity and provided valuable structure-activity relationship data for the design of next-generation c-Met inhibitors. nih.gov

The exploration of new chemical space around the 6,7-dimethoxyisoquinoline core, as demonstrated by the synthesis of novel quinazoline (B50416) and pyrazolopyrimidine derivatives, continues to yield compounds with interesting biological activities. mdpi.comnih.gov These discoveries underscore the potential of this scaffold to deliver drug candidates for a wide range of diseases, moving beyond the traditionally explored areas. The systematic design and synthesis of new analogs will likely lead to the identification of compounds with novel mechanisms of action and therapeutic applications in the future.

Q & A

Q. How can researchers verify the molecular structure of 6,7-Dimethoxyisoquinolin-5-amine?

To confirm the molecular structure, combine spectroscopic techniques such as ¹H NMR , ¹³C NMR , and LC-MS to analyze functional groups, carbon frameworks, and molecular weight. Cross-reference the data with the compound’s molecular formula (C₁₁H₁₄N₂O₂ ) and known spectral libraries. For example, NMR can resolve methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm), while LC-MS confirms the molecular ion peak (e.g., m/z 206.1 for [M+H]⁺) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation.
  • First Aid: If inhaled, move to fresh air and seek medical attention. For skin contact, wash with soap and water for 15 minutes .
  • Storage: Keep in a cool, dry place away from incompatible materials (specific incompatibilities remain unstudied; assume reactivity with strong oxidizers) .

Q. Which solvents are effective for purifying this compound?

Purification via column chromatography using a mobile phase of chloroform:methanol (9:1) or recrystallization from ethanol/water mixtures is recommended. Monitor fractions via TLC (silica gel, UV detection). Pool pure fractions and concentrate under reduced pressure .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize this compound derivatives?

  • Solvent Selection: Use ethanol or dimethylformamide (DMF) for nucleophilic substitution reactions.
  • Temperature: Reflux at 80–100°C for 4–12 hours to ensure completion.
  • Catalysts: Explore Pd-mediated coupling for aryl amine derivatives.
  • Yield Improvement: Optimize stoichiometry (e.g., 1:1.2 molar ratio of substrate to reagent) and isolate intermediates via vacuum distillation .

Q. How to address contradictory or incomplete toxicological data for this compound?

  • In Silico Modeling: Use tools like OECD QSAR Toolbox to predict acute toxicity (e.g., LD₅₀) and prioritize testing.
  • In Vitro Assays: Conduct cytotoxicity studies on human cell lines (e.g., HepG2) to assess organ-specific toxicity.
  • Data Gaps: Note that existing SDS lack data on repeated-dose toxicity, bioaccumulation, and environmental impact; design tiered testing protocols to fill these gaps .

Q. What methodologies validate the use of this compound as an analytical reference standard?

  • Purity Assessment: Use HPLC (>98% purity) with a C18 column (acetonitrile:water gradient).
  • Cross-Validation: Compare retention times and spectral data against pharmacopeial standards (e.g., USP/EP).
  • Stability Studies: Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) .

Q. How to design experiments analyzing structure-activity relationships (SAR) for its biological activity?

  • Derivative Synthesis: Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test against target enzymes (e.g., kinases).
  • Biological Assays: Use in vitro inhibition assays (IC₅₀ determination) and molecular docking to correlate substituent effects with binding affinity .

Methodological Notes

  • Contradictory Data Handling: Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography for structural confirmation) .
  • Experimental Replication: Document all parameters (solvent purity, temperature gradients) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.